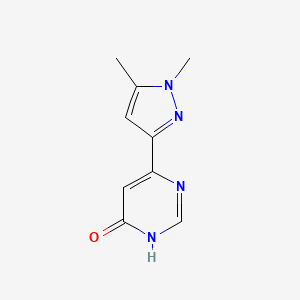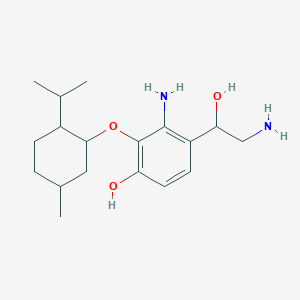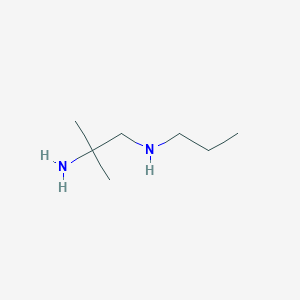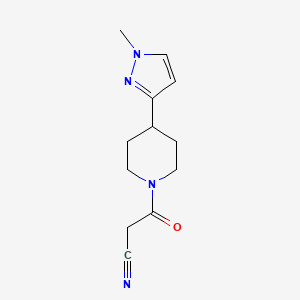
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of an allyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyclopropane ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or cyclopropanation of alkenes.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Formation of the Allyl Ester: The final step involves the esterification of the cyclopropane carboxylic acid with allyl alcohol under acidic or basic conditions.
Analyse Chemischer Reaktionen
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing bioactive molecules and drug candidates.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Wirkmechanismus
The mechanism of action of allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate can be compared with similar compounds such as:
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: This compound has a cyclohexane ring instead of a cyclopropane ring, resulting in different steric and electronic properties.
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: This compound contains a piperidine ring and a hydroxyl group, which can undergo different chemical reactions compared to the cyclopropane derivative.
cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid: This compound features a larger cyclooctane ring, affecting its conformational flexibility and reactivity.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
prop-2-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-5-6-16-10(14)8-7-9(8)13-11(15)17-12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,13,15) |
InChI-Schlüssel |
IQWBJVMOAYVPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)




![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)






![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
